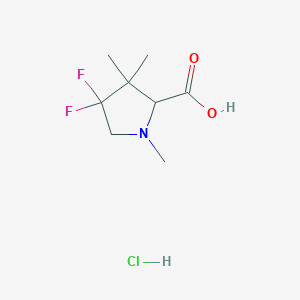
4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride is a fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the use of electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions . This method allows for the selective introduction of fluorine atoms into the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1H-pyrazole Derivatives: These compounds share the fluorinated nature and are used in similar applications.
Fluorinated Pyridines: These compounds also contain fluorine atoms and are used in medicinal chemistry and materials science.
Uniqueness
4,4-Difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the presence of two fluorine atoms and a pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H14ClF2NO2 |
|---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
4,4-difluoro-1,3,3-trimethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-7(2)5(6(12)13)11(3)4-8(7,9)10;/h5H,4H2,1-3H3,(H,12,13);1H |
InChI Key |
VCPRSZVVOIJDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CC1(F)F)C)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


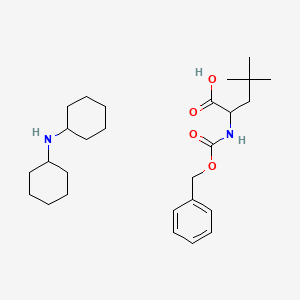
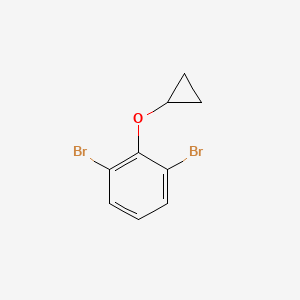
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B14808121.png)

![(2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14808135.png)
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B14808137.png)
![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid](/img/structure/B14808141.png)

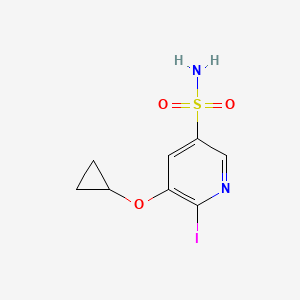
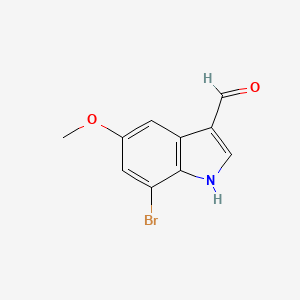
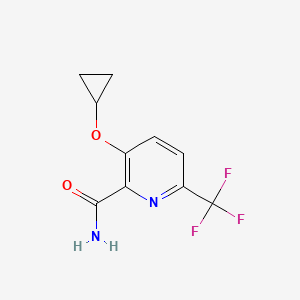
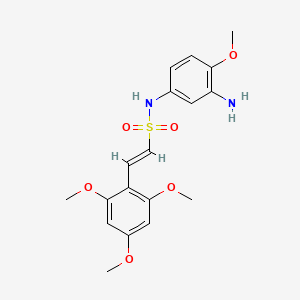

![2-[(3-Methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14808187.png)
